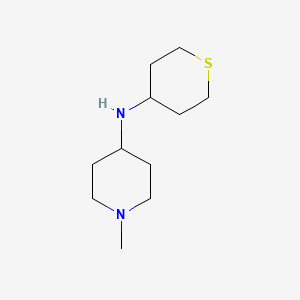
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as PSB-0739, is a small molecule inhibitor that targets the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. PSB-0739 has been shown to modulate TRPV4 activity and has potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a non-selective cation channel that is activated by various stimuli, including mechanical stress, temperature, and osmotic pressure. PSB-0739 modulates N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity by binding to a specific site on the channel and inhibiting its function. This inhibition leads to a reduction in calcium influx and downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that PSB-0739 can reduce inflammation, pain, and edema in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-0739 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide. However, PSB-0739 also has some limitations, including its potential off-target effects and the need for further optimization to improve pharmacokinetics and pharmacodynamics.
Direcciones Futuras
PSB-0739 has several potential future directions for research. One potential direction is the development of more potent and selective N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide inhibitors based on the PSB-0739 scaffold. Another potential direction is the investigation of the therapeutic potential of PSB-0739 in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of PSB-0739 on N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Métodos De Síntesis
The synthesis of PSB-0739 involves a multi-step process that starts with the reaction of 3-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further chemical transformations, including reduction, cyclization, and deprotection, to obtain the final product, PSB-0739.
Aplicaciones Científicas De Investigación
PSB-0739 has been extensively studied in preclinical research for its potential therapeutic applications. Studies have shown that PSB-0739 can modulate N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity and has potential therapeutic applications in various diseases, including pulmonary edema, osteoarthritis, and neuropathic pain. PSB-0739 has also been shown to have anti-inflammatory and analgesic effects in animal models.
Propiedades
IUPAC Name |
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-14(17)15-12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h2,6-8,11H,1,3-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCYRDGCSCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
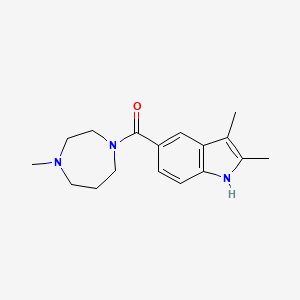
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
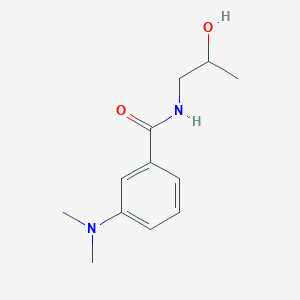
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)

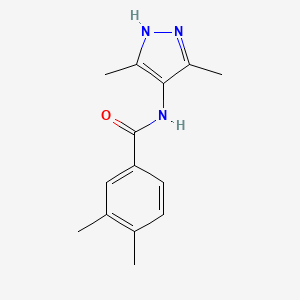
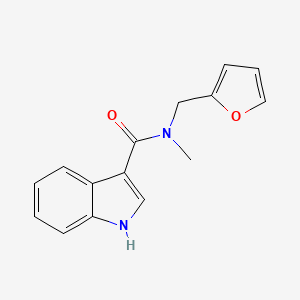
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
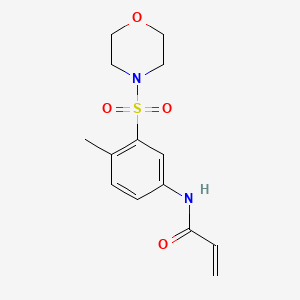

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
